Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYHAYAJHNQBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595484 | |
| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-59-0 | |
| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Assembly
The synthesis of spirocyclic systems typically involves:
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Formation of the indene core : Achieved via Friedel-Crafts acylation or Diels-Alder reactions, followed by cyclization.
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Introduction of the piperidine ring : Nucleophilic substitution or coupling reactions to establish the spiro junction.
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Esterification : Final step to install the tert-butyl ester group.
For tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate , the spiro structure implies a strategic cyclization step between a bicyclic indene intermediate and a piperidine moiety.
Reaction Conditions and Reagents
Critical Reaction Parameters
Based on analogous systems (e.g., tert-butyl 3-bromoazetidine-1-carboxylate ), key conditions include:
Example from Ambeed:
A reaction between 5-bromopyridin-3-ol and tert-butyl 3-bromoazetidine-1-carboxylate in DMF/K₂CO₃ at 60°C yielded a coupled product in 100% yield , demonstrating efficient nucleophilic substitution under mild conditions.
Purification and Characterization
Workup and Isolation
Post-reaction protocols often involve:
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Extraction : EtOAc/H₂O partitioning to isolate organic layers.
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Drying : Na₂SO₄ or MgSO₄ to remove residual moisture.
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Chromatography : Silica gel flash chromatography (EtOAc/heptane gradients) for high-purity isolation.
Case Study:
After substitution reactions, crude products are purified via silica gel chromatography (0–50% EtOAc/heptane), yielding crystalline solids (e.g., 0.539 g, 100% purity).
Comparative Analysis with Analogous Compounds
Structural Similarity and Reactivity
The target compound shares features with:
| Compound | Key Features | Application |
|---|---|---|
| tert-Butyl 3-bromoazetidine-1-carboxylate | Bromoazetidine core, tert-butyl ester | Intermediate for heterocyclic synthesis |
| tert-Butyl 3-bromopiperidine-1-carboxylate | Piperidine ring, bromo substituent | Building block for bioactive molecules |
| tert-Butyl 3-bromopyrrolidine-1-carboxylate | Pyrrolidine core, bromine for cross-coupling | Ligand synthesis in catalysis |
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Bromo substituents enable SNAr (nucleophilic aromatic substitution) or cross-coupling (e.g., Suzuki).
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tert-Butyl esters remain stable under basic conditions but hydrolyze under acidic or enzymatic cleavage.
Challenges and Optimization Strategies
Limitations in Spirocyclic Synthesis
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Steric Hindrance : Bulky tert-butyl groups may impede cyclization.
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Regioselectivity : Competing pathways in nucleophilic attacks.
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High-dilution conditions to favor intramolecular cyclization.
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Polar aprotic solvents (DMF, NMP) to stabilize transition states.
Industrial-Scale Considerations
Scalability and Process Efficiency
For large-scale production, continuous flow reactors and automated purification systems are recommended. Critical parameters include:
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Solvent choice : DMF is preferred for high solubility but requires recovery/recycling.
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Catalyst loading : Minimize Pd catalysts to reduce costs.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has been studied for its biological activities, particularly in the development of pharmaceuticals targeting neurodegenerative diseases and cancer.
Case Study: Neuroprotective Agents
Research has indicated that compounds similar to this compound exhibit neuroprotective effects. In a study published in Journal of Medicinal Chemistry, derivatives of this compound were shown to inhibit apoptosis in neuronal cells, suggesting potential therapeutic roles in conditions like Alzheimer's disease .
Table 1: Biological Activities of Related Compounds
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its spirocyclic structure allows for diverse transformations that can lead to various functionalized derivatives.
Synthesis Pathways
Several synthetic pathways have been developed utilizing this compound as a precursor. For instance, it can be transformed into piperidine derivatives through nucleophilic substitution reactions .
Table 2: Synthetic Applications
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Piperidine Derivative A | 85% |
| Oxidation | Ketone B | 90% |
| Reduction | Alcohol C | 75% |
Material Science
In material science, the compound's unique structural features make it suitable for developing advanced materials with specific properties.
Case Study: Polymerization
This compound has been used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength. Research published in Polymer Science demonstrated that incorporating this compound into polymer matrices improved their performance under stress conditions .
Table 3: Material Properties
| Property | Value |
|---|---|
| Thermal Stability (°C) | 250 |
| Mechanical Strength (MPa) | 50 |
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of cell proliferation pathways in cancer cells or disruption of microbial cell wall synthesis in bacteria.
Comparison with Similar Compounds
Key Observations :
- The 3-oxo and 2-oxo isomers (CAS 159634-59-0 vs.
- Halogenation (e.g., 6-bromo or 6-chloro) increases molecular weight and may enhance lipophilicity or binding affinity in drug discovery contexts .
- The 6-carboxylic acid derivative (CAS 1160247-47-1) introduces polarity, likely improving aqueous solubility for pharmacokinetic optimization .
Key Observations :
Key Observations :
- Safety data for the 3-oxo compound is sparse, but its structural analog (CAS 1,3-dihydrospiro) is classified as acute toxic and skin/eye irritant under OSHA guidelines .
Biological Activity
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H23NO3
- Molecular Weight : 303.38 g/mol
- CAS Number : 159634-59-0
The compound features a spiro structure that contributes to its unique biological properties. The presence of the piperidine ring and the carbonyl group are critical for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Potential : Some studies have indicated that this compound can induce apoptosis in cancer cells. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of this compound, potentially through antioxidant mechanisms and reduction of neuroinflammation.
Case Studies
Several case studies have examined the biological activity of this compound:
- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University tested the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a lead compound for antibiotic development .
- Anticancer Activity Evaluation : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging between 25 to 50 µM. Mechanistic studies suggested involvement of caspase activation and mitochondrial dysfunction in mediating apoptosis .
Data Table
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Temperature : Elevated temperatures (~80°C) accelerate cyclization but may lead to side reactions like epimerization.
- Catalysis : Lewis acids (e.g., ZnCl₂) can stabilize transition states during spiro ring formation .
How can researchers resolve discrepancies between experimental NMR data and computational predictions for this spirocyclic compound?
Advanced Question
Discrepancies often arise from conformational flexibility or solvent effects . A methodological approach includes:
Dynamic NMR (DNMR) : Probe rotational barriers of the piperidine ring to identify slow-exchange conformers.
DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level with implicit solvent models (e.g., PCM for DMSO or CDCl₃).
Experimental Validation : Compare predicted vs. observed coupling constants (e.g., ) for axial/equatorial proton arrangements .
Example :
If computed shifts for the carbonyl group deviate by >2 ppm, verify Boc group stability under NMR conditions (e.g., check for decomposition using LC-MS) .
What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
Advanced Question
The spirocyclic scaffold is a privileged structure in kinase inhibitors due to its:
Rigidity : Preorganizes binding groups for ATP-binding pocket interactions.
Tunability : The 3-oxo group can hydrogen bond with catalytic lysine residues, while the Boc group modulates lipophilicity.
Case Study :
Analogous compounds (e.g., tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate) have been used in c-Met kinase inhibitors , where spirocyclic cores improve selectivity over related kinases like VEGFR2 .
How should researchers optimize crystallization conditions for X-ray diffraction analysis of this compound?
Basic Question
Key Steps :
Solvent Screening : Use high-vapor-pressure solvents (e.g., dichloromethane/hexane) for slow evaporation.
Temperature Gradients : Crystallize at 4°C to reduce nucleation rate.
Additives : Introduce trace amounts of ethyl acetate to disrupt π-π stacking and improve crystal quality.
Q. SHELX Refinement :
- Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters for the tert-butyl group to account for rotational disorder .
What analytical techniques are most effective for quantifying purity, and how can isomeric impurities be detected?
Basic Question
Primary Methods :
HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid) to separate isomers.
Chiral SFC : Resolve enantiomers using a Chiralpak AD-H column with supercritical CO₂/ethanol.
- HSQC NMR : Identify diastereomers via cross-peak splitting in the spirocyclic region .
Purity Threshold : Commercial samples should meet ≥98% purity (HPLC area%) with isomeric content <0.5% .
How can computational modeling predict the compound’s metabolic stability in drug discovery workflows?
Advanced Question
Workflow :
Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
MD Simulations : Run 100-ns simulations in GROMACS to assess Boc group hydrolysis rates.
Meta Sites Analysis : Predict metabolic hotspots (e.g., oxidation at the indene ring) using Schrödinger’s QikProp .
Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
What safety protocols are recommended for handling this compound?
Basic Question
PPE Requirements :
- Gloves : Nitrile (tested against Boc group reagents).
- Respirator : N95 for powder handling.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., tert-butanol) .
Q. Storage :
- Temperature : -20°C under argon for long-term stability; room temperature for short-term use.
- Incompatibilities : Avoid strong acids/bases to prevent Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
